Vinclozolin

Endocrine Disruption Androgen Receptor Antagonism In Vitro Pharmacology

Vinclozolin is the definitive positive control for androgen receptor antagonism (IC50 0.1 µM, 6-fold more potent than procymidone) and transgenerational epigenetic inheritance studies. Metabolites M1/M2 dissect metabolic activation pathways with precisely quantified binding affinities. Due to EU ban and US restrictions, ISO 17034-certified reference materials (≥99.0% purity) are essential for residue monitoring under GB 23200.71-2016 and SN/T 5647-2024. Select high-purity standards for reproducible endocrine disruption research.

Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
CAS No. 50471-44-8
Cat. No. B1683831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinclozolin
CAS50471-44-8
Synonyms3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione
Ronilan
vinclozolin
Molecular FormulaC12H9Cl2NO3
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C
InChIInChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3
InChIKeyFSCWZHGZWWDELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWhite solid. MP 106-109 °C. Solubility in toluene 10.9;  acetone33.4, methanol 1.54 (mg/L, 20 °C) (technical)
In water, 2.6 mg/L at 20 °C
In acetone = 435;  benzene = 146;  chloroform = 319;  ethyl acetate = 253 (g/kg)
In methanol 1.54, acetone 33.4, ethyl acetate 23.3, n-heptane 0.45, toluene 10.9, dichloromethane 47.5 (all in g/100 mL at 20 °C).
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vinclozolin (CAS 50471-44-8): A Dicarboximide Fungicide with Documented Antiandrogenic Endocrine Disruption Properties and Regulatory Phase-Out Status


Vinclozolin is a systemic dicarboximide fungicide historically used to control Botrytis cinerea (gray mold), Sclerotinia sclerotiorum, and Monilinia species on fruits, vegetables, ornamental plants, and turfgrass [1]. As a member of the dichlorophenyl dicarboximide class alongside iprodione and procymidone, vinclozolin shares a common fungicidal mechanism involving membrane lipid peroxidation and subsequent cellular leakage [2]. However, vinclozolin is uniquely characterized among its class by its potent antiandrogenic activity mediated primarily through its metabolites M1 and M2, which act as competitive antagonists of the androgen receptor (AR) [3]. Due to endocrine disruption concerns, vinclozolin has been banned in the European Union and several Nordic countries, with significant use restrictions in the United States, positioning it primarily as an analytical reference standard and research compound for toxicological and endocrine disruption studies [4].

Why Iprodione and Procymidone Cannot Substitute for Vinclozolin in Endocrine Disruption Research or Forensic Analytical Applications


Despite sharing a dicarboximide chemical scaffold and comparable in vitro fungicidal IC50 values (~2 µM against Botrytis cinerea), vinclozolin, iprodione, and procymidone exhibit fundamentally divergent endocrine-disrupting mechanisms and regulatory trajectories that preclude functional substitution [1]. Vinclozolin's primary metabolites (M1 and M2) are potent androgen receptor antagonists (M2 Ki = 9.7 µM; M1 Ki = 92 µM), whereas iprodione does not antagonize the androgen receptor and instead disrupts steroidogenesis through inhibition of testicular testosterone synthesis enzymes [2]. Procymidone, while an AR antagonist, exhibits approximately 6-fold lower in vitro AR binding inhibitory potency (IC50 = 0.6 µM) compared to vinclozolin (IC50 = 0.1 µM) [3]. Furthermore, vinclozolin has been banned in the EU and phased out for most food uses in the U.S., whereas iprodione and procymidone maintain active registrations in multiple jurisdictions, creating distinct analytical reference standard requirements for residue monitoring [4].

Quantitative Comparative Evidence: Vinclozolin Versus Iprodione, Procymidone, and Hydroxyflutamide


Androgen Receptor Antagonist Potency: Vinclozolin Metabolite M2 Exhibits 6-Fold Greater AR Binding Inhibition Than Procymidone

Vinclozolin demonstrates substantially greater androgen receptor (AR) antagonist potency than the structurally related dicarboximide fungicide procymidone. In competitive AR binding assays using recombinant human androgen receptor, vinclozolin inhibited agonist binding with an IC50 of 0.1 µM, whereas procymidone achieved 50% inhibition at 0.6 µM—a 6-fold potency difference [1]. This differentiation is further amplified by vinclozolin's primary metabolite M2, which acts as a pure competitive AR antagonist with a Ki of 9.7 µM and exhibits only 2-fold lower potency than the clinical antiandrogen hydroxyflutamide [2]. In contrast, iprodione does not antagonize AR at all, instead exerting endocrine effects via inhibition of testicular steroidogenesis at CYP17 [3].

Endocrine Disruption Androgen Receptor Antagonism In Vitro Pharmacology

Vinclozolin Metabolite M2 Exhibits 50-Fold Greater AR Inhibitory Potency Than Metabolite M1 and Comparable Potency to Clinical Antiandrogen Hydroxyflutamide

Vinclozolin undergoes metabolic conversion to two primary degradation products with markedly divergent AR antagonist activities. Metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a 50-fold more potent AR inhibitor than metabolite M1 (2-[[3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) [1]. Quantitatively, M2 binds to AR with a Ki of 9.7 µM, while M1 exhibits a Ki of 92 µM [2]. Critically, M2 is only 2-fold less potent than hydroxyflutamide, the established clinical antiandrogen reference compound used in prostate cancer therapy [3]. The parent compound vinclozolin itself does not measurably bind AR at physiologically relevant concentrations (IC50 > 1000 µM in 5α-reductase assays), confirming that endocrine disruption effects derive exclusively from metabolites [4].

Metabolite Profiling Androgen Receptor Pharmacology Structure-Activity Relationship

Vinclozolin and Iprodione Exhibit Opposing Glutathione-Dependent Cytotoxicity Profiles in Mammalian Hepatoma Cells

In rat hepatoma-derived Fa32 cells, vinclozolin and iprodione display fundamentally different cytotoxicity responses under glutathione (GSH) depletion conditions. Iprodione is more toxic than vinclozolin under baseline conditions and becomes increasingly toxic at higher concentrations in GSH-depleted cells [1]. Conversely, vinclozolin is less toxic in GSH-depleted cells than in control cells, indicating divergent metabolic detoxification pathways [2]. After 24 hours of exposure, vinclozolin doubles endogenous glutathione content, whereas iprodione produces no significant effect on GSH levels [3]. Additionally, vinclozolin strongly activates cytochrome P450-dependent ethoxyresorufin-O-deethylase and pentoxyresorufin-O-depentylase activities, while iprodione produces only moderate activation [4].

In Vitro Toxicology Hepatocellular Cytotoxicity Glutathione Metabolism

Vinclozolin Binds and Antagonizes Membrane Androgen Receptor ZIP9 at Nanomolar Concentrations, a Mechanism Not Shared by Iprodione or Procymidone

Vinclozolin and its metabolite M2 uniquely antagonize rapid, non-genomic androgen signaling through the membrane androgen receptor ZIP9 (SLC39A9)—a mechanism distinct from classical nuclear AR antagonism [1]. In single-point competitive binding assays using PC3-ZIP9 prostate cancer cell membranes, vinclozolin and M2 displaced specific [3H]-testosterone binding at concentrations of 1 µM and 10 µM, with binding affinities <10% that of testosterone [2]. Co-treatment with 100 nM vinclozolin or M2 blocked or attenuated 20 nM testosterone-induced increases in apoptosis, intracellular free zinc levels, and expression of the proapoptotic gene Bax [3]. While prochloraz also exhibits ZIP9 antagonist activity, this membrane receptor interaction has not been demonstrated for iprodione or procymidone, establishing ZIP9 antagonism as a vinclozolin-specific property among dicarboximide fungicides [4].

Membrane Androgen Receptor Non-Genomic Androgen Signaling ZIP9 Antagonism

Vinclozolin Elicits Transgenerational Epigenetic Inheritance of Altered Sperm DNA Methylation Patterns Across F1 to F3 Generations

Vinclozolin is the first reported model compound for transgenerational epigenetic inheritance induced by environmental endocrine disruptor exposure [1]. Gestational exposure of female rats to vinclozolin produces adverse reproductive outcomes and altered sperm DNA methylation patterns that persist through the F3 generation (great-grand-offspring) without subsequent exposure [2]. In comparative analyses using MeDIP-Seq, distinct sets of differential DNA methylation regions (DMRs) were identified in F1 generation sperm (direct fetal exposure) versus F3 generation sperm (transgenerational inheritance), demonstrating that vinclozolin-induced epimutations can be transmitted across multiple generations via the germline [3]. While other EDCs such as bisphenol A and polychlorinated biphenyls also exhibit transgenerational effects, vinclozolin remains the foundational model compound in this field, with over two decades of accumulated literature establishing its unique epigenetic signature [4].

Transgenerational Epigenetics DNA Methylation Germline Epimutations

Priority Application Scenarios for Vinclozolin (CAS 50471-44-8) Based on Quantified Differentiation Evidence


Endocrine Disruption Research: Positive Control Antiandrogen with Quantified AR Antagonist Potency (IC50 = 0.1 µM) and Defined Metabolite Ki Values

For in vitro and in vivo studies investigating androgen receptor antagonism as a mechanism of endocrine disruption, vinclozolin serves as a well-characterized positive control. Its AR antagonist IC50 of 0.1 µM provides 6-fold greater potency than procymidone (IC50 = 0.6 µM), enabling robust experimental signal at lower concentrations [1]. The availability of purified metabolites M1 (Ki = 92 µM) and M2 (Ki = 9.7 µM) with precisely quantified AR binding affinities allows researchers to dissect structure-activity relationships and metabolic activation pathways [2]. The M2 metabolite's potency (only 2-fold less than hydroxyflutamide) positions vinclozolin as a bridge compound between environmental antiandrogens and clinical pharmacology reference standards [3].

Transgenerational Epigenetics Studies: Foundational Model Compound for Germline Epimutation Inheritance

Vinclozolin is the first-reported and most extensively characterized compound for inducing transgenerational epigenetic inheritance of disease phenotypes and sperm DNA methylation alterations [1]. Studies using gestational exposure in rats have demonstrated that vinclozolin-induced differential DNA methylation regions (DMRs) in sperm are transmitted from F1 (directly exposed) to F3 generations (great-grand-offspring) without subsequent exposure [2]. This established model system makes vinclozolin the essential reference compound for any laboratory initiating transgenerational epigenetics research or seeking to validate epigenetic endpoints against a known positive control with decades of published characterization [3].

Analytical Reference Standards: GC-MS Residue Monitoring in Banned Pesticide Compliance Testing

Due to vinclozolin's banned status in the EU and phase-out in the U.S., certified reference materials (CRMs) of vinclozolin are essential for residue monitoring in imported foods and environmental samples [1]. High-purity vinclozolin standards (≥99.0% by HPLC) are specified in national and international testing protocols, including GB 23200.71-2016 for food safety residue determination and SN/T 5647-2024 for export compliance testing [2]. CRMs produced under ISO 17034 and ISO/IEC 17025 with traceability to NIST or NMIJ are required for validated analytical methods, distinguishing vinclozolin procurement from active-use fungicide standards [3].

Comparative Toxicogenomics: Glutathione-Dependent Cytotoxicity and CYP450 Activation Studies

Vinclozolin's distinctive cytotoxicity profile in mammalian hepatocytes—characterized by reduced toxicity under GSH depletion and a 100% increase in endogenous glutathione content after 24-hour exposure—enables its use as a tool compound in comparative toxicogenomic studies of Phase II detoxification pathways [1]. The strong activation of CYP450-dependent ethoxyresorufin-O-deethylase and pentoxyresorufin-O-depentylase activities contrasts sharply with iprodione's moderate CYP450 activation and absence of GSH modulation [2]. Researchers studying oxidative stress responses or glutathione conjugation mechanisms can leverage these quantified differences to probe specific detoxification pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinclozolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.